The synthesis of 1-oxazolo[4,5-b]pyridin-2-yl-9-octadecyn-1-one can be achieved through several methods, primarily involving the coupling of specific precursors under controlled conditions. One notable approach is the formation of the oxazolo[4,5-b]pyridine ring system followed by the introduction of the octadecyn moiety.
Key steps in the synthesis may include:
Technical parameters such as temperature, pH, and reaction time are crucial for optimizing yield and purity during synthesis. For example, maintaining a specific temperature range during cyclization can significantly affect the formation of desired products.
The molecular formula for 1-oxazolo[4,5-b]pyridin-2-yl-9-octadecyn-1-one is . The structure features a fused oxazole and pyridine ring system along with a long-chain alkyne.
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into its spatial arrangement and potential interactions with biological targets.
1-Oxazolo[4,5-b]pyridin-2-yl-9-octadecyn-1-one participates in various chemical reactions primarily due to its functional groups. Notable reactions include:
Inhibition studies have shown that this compound effectively inhibits fatty acid amide hydrolase by acting as a competitive inhibitor, which is critical for understanding its biochemical interactions.
The mechanism of action for 1-oxazolo[4,5-b]pyridin-2-yl-9-octadecyn-1-one involves its role as an inhibitor of fatty acid amide hydrolase. This enzyme hydrolyzes endocannabinoids such as anandamide.
This dual action contributes to its effectiveness in modulating endocannabinoid levels in biological systems.
The physical and chemical properties of 1-oxazolo[4,5-b]pyridin-2-yl-9-octadecyn-1-one include:
These properties are crucial for determining the compound's behavior in biological systems and its suitability for various applications.
1-Oxazolo[4,5-b]pyridin-2-yl-9-octadecyn-1-one has several scientific applications:
The systematic IUPAC name 1-oxazolo[4,5-b]pyridin-2-yl-9-octadecyn-1-one (CAS 288862-89-5) defines its core structure: a fused oxazolo[4,5-b]pyridine heterocycle linked via a ketone group to an 18-carbon chain featuring a triple bond between positions C9–C10 [1] [4]. This configuration yields the molecular formula C₂₄H₃₄N₂O₂ and a molecular weight of 382.54 g/mol [1]. The oxazolopyridine component consists of a six-membered pyridine ring fused with a five-membered oxazole, creating an electron-deficient planar system that facilitates biomolecular recognition [2].
Spectroscopic characterization confirms the conjugated ketone carbonyl vibration at ~1680 cm⁻¹ (IR) and distinct ¹H-NMR signals: the alkyne proton appears at δ 2.15–2.20 ppm (t, J=2.6 Hz), while aromatic protons of the heterocycle resonate between δ 8.10–8.50 ppm [4] [6]. The C9–C10 triple bond introduces significant linear rigidity compared to its olefinic analog (CAS 288862-58-8, C₂₄H₃₆N₂O₂), which contains a flexible cis-double bond (9Z configuration) [3] [7] [8].
Table 1: Structural Comparison of Key Analogs
Compound | CAS Number | Molecular Formula | Molecular Weight | Backbone Feature |
---|---|---|---|---|
1-Oxazolo[4,5-b]pyridin-2-yl-9-octadecyn-1-one | 288862-89-5 | C₂₄H₃₄N₂O₂ | 382.54 | C9≡C10 alkyne |
(9Z)-1-Oxazolo[4,5-b]pyridin-2-yl-octadec-9-en-1-one | 288862-58-8 | C₂₄H₃₆N₂O₂ | 384.55 | C9=C10 cis-olefin |
Computational modeling predicts a density of 1.006±0.06 g/cm³ and boiling point of 506.6±52.0°C for the unsaturated analog, highlighting the influence of the triple bond on packing efficiency and volatility [3] [8]. The alkyne moiety's linear geometry optimizes hydrophobic contact depth within the fatty acid amide hydrolase (FAAH) substrate channel, a critical determinant of inhibitory potency [6].
The strategic integration of heterocyclic scaffolds with lipid-like chains emerged prominently in late 1990s medicinal chemistry, driven by the need for isoform-selective enzyme inhibitors. This compound was first synthesized and evaluated by Boger et al. (2000) as part of a focused effort to develop irreversible FAAH inhibitors [1] [6]. Their design overcame limitations of early trifluoromethyl ketone inhibitors (e.g., oleyl trifluoromethyl ketone), which exhibited modest potency (Ki ~81 nM) and metabolic instability [1].
The discovery hinged on replacing the metabolically labile trifluoromethyl group with a stable heteroaromatic system while retaining the C18 chain length essential for substrate mimicry. By coupling oxazolo[4,5-b]pyridine—a heterocycle with established synthetic tractability—to an octadecynyl chain, Boger achieved a 580-fold potency enhancement over first-generation inhibitors [1]. This breakthrough exemplified the "resonance stabilization" approach to enzyme inhibitor design, where the oxazolopyridine system delocalizes electron density from the ketone carbonyl, strengthening its electrophilicity toward FAAH's catalytic serine nucleophile [6].
Synthetic access typically involves:
The strategic positioning of the alkyne at C9 rather than C8 or C10 proved essential, as it optimally orients the ketone electrophile within FAAH's catalytic triad while the hydrocarbon tail occupies the substrate membrane-access channel [6].
This compound's primary pharmacological significance lies in its exceptional potency and selectivity as a fatty acid amide hydrolase (FAAH) inhibitor. It exhibits a Ki value of 0.14 nM against rat FAAH, making it among the most potent enzyme inhibitors reported in the endocannabinoid field [1]. FAAH regulates endogenous signaling lipids including anandamide (endocannabinoid) and oleamide (sleep-inducing lipid), positioning this inhibitor as a critical tool for studying pain, inflammation, and sleep physiology without activating cannabinoid receptors directly [1] [6].
Table 2: Pharmacological Profile Relative to Key FAAH Inhibitors
Inhibitor | Ki Value (nM) | Relative Potency | Key Mechanism |
---|---|---|---|
1-Oxazolo[4,5-b]pyridin-2-yl-9-octadecyn-1-one | 0.14 | 580x | Irreversible covalent inhibitor |
Oleyl trifluoromethyl ketone | 81 | 1x (reference) | Reversible transition-state analog |
Arachidonoyl trifluoromethyl ketone | 28 | ~3x | Reversible transition-state analog |
Structure-activity relationship (SAR) studies reveal that both the heterocycle and alkyne are indispensable:
In synthetic chemistry, this compound exemplifies the strategic merger of aromatic heterocycles with aliphatic pharmacophores. Its synthesis has inspired methods for:
The molecule's physicochemical challenges—particularly low aqueous solubility (DMF or DMSO required for 10 mg/mL solutions) and hazardous classification for transport—have driven innovations in prodrug design and nanoparticle delivery for in vivo applications [1] [3].
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2